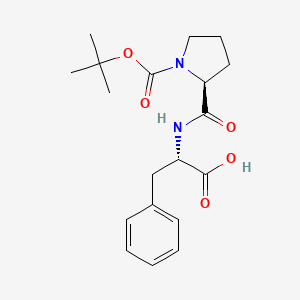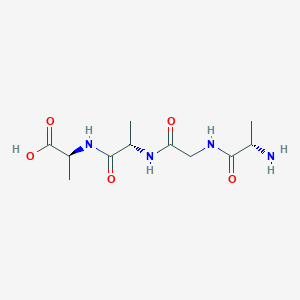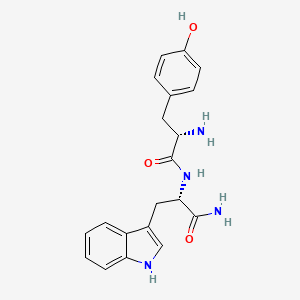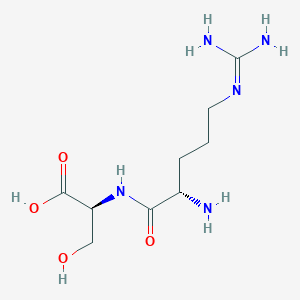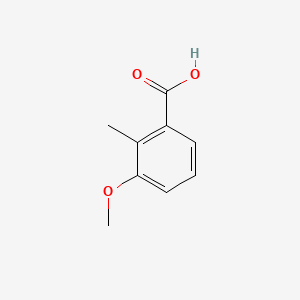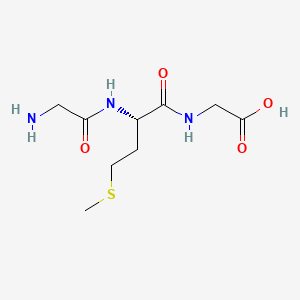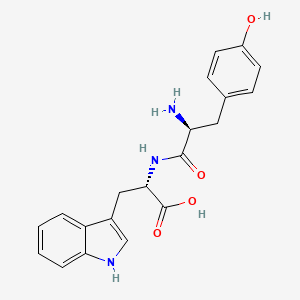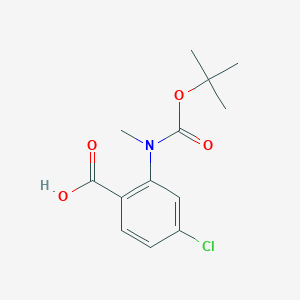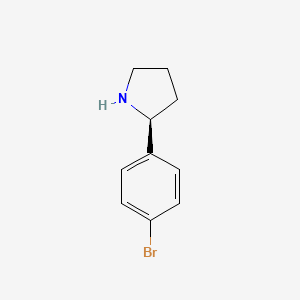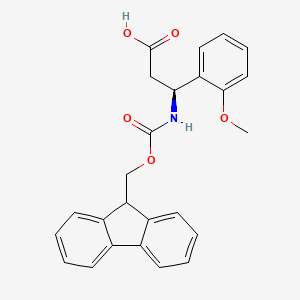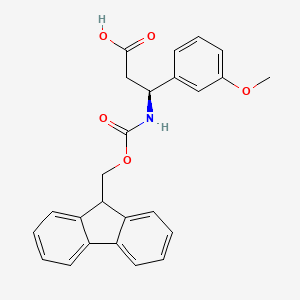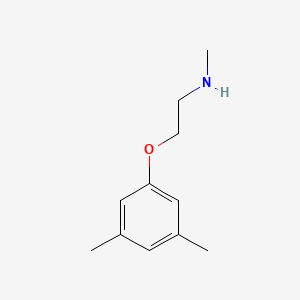
2-(3,5-dimethylphenoxy)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3,5-dimethylphenoxy)-N-methylethanamine" is a chemical entity that could be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-benzyl-4-bromo-2,5-dimethoxyphenethylamine regioisomers, which are structurally related to the compound , was achieved using commercially available materials . Similarly, the synthesis of N-(2,3- and 3,5-dimethylphenyl)-β-alanines and their derivatives was performed using β-alanines with urea or potassium thiocyanate . These methods could potentially be adapted for the synthesis of "2-(3,5-dimethylphenoxy)-N-methylethanamine."
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties of a compound. The paper on the molecular structure and computational studies of a dimethylphenyl-related compound utilized single-crystal X-ray diffraction and DFT calculations to characterize the molecule . These techniques could be applied to determine the molecular structure of "2-(3,5-dimethylphenoxy)-N-methylethanamine."
Chemical Reactions Analysis
The chemical behavior of compounds similar to "2-(3,5-dimethylphenoxy)-N-methylethanamine" can be complex. For example, the synthesis of various N-substituted acetohydrazides involved multiple functional groups and demonstrated significant antibacterial and lipoxygenase inhibitory activities . This suggests that "2-(3,5-dimethylphenoxy)-N-methylethanamine" could also participate in diverse chemical reactions leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The paper on butanamide, N-(3,5-dimethylphenyl)-2-(formylmethylamino)-3-methyl-, provides detailed physical data such as melting range and solubility, which are important for the practical handling of the compound . These properties would need to be determined for "2-(3,5-dimethylphenoxy)-N-methylethanamine" to understand its potential applications and behavior in various environments.
Wissenschaftliche Forschungsanwendungen
- Summary of the Application: The compound “2-(3,5-dimethylphenoxy)-N-methylethanamine” has been used in the synthesis of new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one . These derivatives have shown potential as antiviral agents, specifically against the Human Immunodeficiency Virus type 1 (HIV-1) .
- Methods of Application or Experimental Procedures: The synthesis involved the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF . This reaction takes place exclusively at the sulfur atom .
- Results or Outcomes: The obtained 6-benzyl and 6-(2,6-difluorobenzyl) derivatives have shown virus-inhibiting properties with respect to HIV-1 in vitro . They were able to suppress the reproduction of the virus by 50% at concentrations of 1.3 and 11.2 mM respectively .
-
2-(3,5-DIMETHYLPHENOXY)-N-(2-METHYLPHENYL)ACETAMIDE : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications of this compound are not provided, and researchers are responsible for confirming its identity and/or purity .
-
2-(3,5-DIMETHYLPHENOXY)-ETHANOL : This compound has a molecular formula of C10H14O2 and a molecular weight of 166.22 . Its melting point is 41 °C and its boiling point is 129-131 °C (at a pressure of 4 Torr) . The specific applications of this compound are not provided in the source .
-
2-(3,5-dimethylphenoxy)ethylamine : This compound is available from Enamine . The specific applications of this compound are not provided in the source .
-
2-(3,5-DIMETHYLPHENOXY)-N-(2-METHYLPHENYL)ACETAMIDE : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The specific applications of this compound are not provided, and researchers are responsible for confirming its identity and/or purity .
-
2-(3,5-DIMETHYLPHENOXY)-ETHANOL : This compound has a molecular formula of C10H14O2 and a molecular weight of 166.22 . Its melting point is 41 °C and its boiling point is 129-131 °C (at a pressure of 4 Torr) . The specific applications of this compound are not provided in the source .
-
2-(3,5-dimethylphenoxy)ethylamine : This compound is available from Enamine . The specific applications of this compound are not provided in the source .
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or reactivity.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-6-10(2)8-11(7-9)13-5-4-12-3/h6-8,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQQSQHDIDQOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427947 |
Source


|
| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-methylethanamine | |
CAS RN |
875159-76-5 |
Source


|
| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

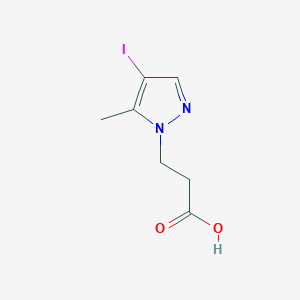
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
